Agn-PC-00JG5C

Description

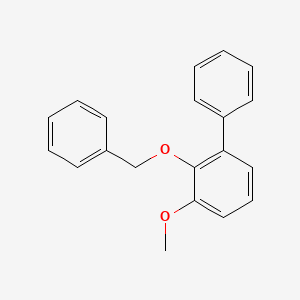

Contextualization of Agn-PC-00JG5C within Organic Chemical Classes

This compound, with the chemical formula C20H18O2, is classified as a biphenyl (B1667301) ether. This classification is derived from its core structure, which consists of two phenyl rings linked by an ether bond. More specifically, it is a substituted biphenyl derivative, featuring a benzyloxy and a methoxy (B1213986) group attached to one of the phenyl rings. The structural arrangement of these functional groups imparts specific chemical properties to the molecule, influencing its reactivity, polarity, and potential biological activity.

Biphenyl derivatives are a well-established and significant class of organic compounds, with applications ranging from materials science to pharmaceuticals. The introduction of ether linkages and other substituents, as seen in this compound, can dramatically alter the electronic and steric properties of the parent biphenyl scaffold, leading to novel characteristics and functionalities.

Significance of Novel Chemical Entities in Advanced Research

The exploration of new chemical entities (NCEs) like this compound is a cornerstone of progress in chemical and biomedical research. wisdomlib.orgprimescholars.comnih.govfrontiersin.orgpharmafeatures.com NCEs provide fresh avenues for investigating biological pathways, developing new therapeutic agents, and creating innovative materials. wisdomlib.orgprimescholars.comnih.gov In drug discovery, for instance, novel compounds are essential for identifying new mechanisms of action and overcoming challenges such as drug resistance. primescholars.comnih.gov The unique three-dimensional structures and electronic properties of NCEs can lead to interactions with biological targets in ways that existing molecules cannot, opening up new possibilities for treating diseases. primescholars.comnih.gov

Moreover, the synthesis of novel compounds pushes the boundaries of synthetic organic chemistry, often requiring the development of new reaction methodologies and strategies. This continuous innovation in synthesis enables chemists to construct increasingly complex and diverse molecular architectures.

Rationale for Comprehensive Investigation of this compound

The focused investigation of this compound is predicated on its structural similarity to compounds with known biological activity, particularly in the realm of pharmacology. The biphenyl ether moiety is a key structural feature in a number of biologically active molecules. Specifically, the structure of this compound suggests its potential as an α1-adrenoreceptor antagonist.

Alpha-1 adrenergic receptors are involved in the regulation of various physiological processes, and antagonists of these receptors are used in the treatment of conditions like hypertension and benign prostatic hyperplasia. wikipedia.orgyoutube.com The design and synthesis of new α1-adrenoreceptor antagonists with improved selectivity and efficacy is an active area of research. nih.govamegroups.cnresearchgate.net The investigation of this compound is therefore driven by the hypothesis that its unique substitution pattern may confer potent and selective antagonist activity at α1-adrenoreceptors, making it a valuable lead compound for the development of new therapeutic agents.

Detailed Research Findings

While specific, in-depth research articles solely dedicated to this compound are not widely available in the public domain, its chemical properties and a plausible synthetic route can be inferred from established principles of organic chemistry and related literature on similar compounds.

Synthesis of this compound

The synthesis of 2-benzyloxy-3-methoxybiphenyl can be approached through well-established cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic synthesis. Two of the most relevant methods for constructing the biphenyl core of this molecule are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. nih.govnih.govtcichemicals.comresearchgate.netresearchgate.net A potential retrosynthetic analysis for this compound using this method would involve the coupling of a substituted aryl boronic acid or ester with a substituted aryl halide.

A plausible forward synthesis could involve the reaction of 2-benzyloxy-3-methoxyphenylboronic acid with bromobenzene (B47551) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. Alternatively, the coupling could be performed between 2-bromo-1-(benzyloxy)-3-methoxybenzene and phenylboronic acid.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form biaryl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of synthesizing this compound, this reaction could be employed to form the ether linkage. A potential synthetic route could involve the reaction of 2-bromo-3-methoxybiphenyl with benzyl (B1604629) alcohol in the presence of a copper catalyst and a base at elevated temperatures.

The tables below provide a summary of the key reactants and general conditions for these proposed synthetic methods.

Table 1: Plausible Reactants for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base |

|---|---|---|---|

| 2-benzyloxy-3-methoxyphenylboronic acid | Bromobenzene | Pd(PPh3)4 | Na2CO3 |

Table 2: Plausible Reactants for Ullmann Condensation

| Aryl Halide | Alcohol | Catalyst | Base |

|---|

Structure

2D Structure

3D Structure

Properties

CAS No. |

913721-77-4 |

|---|---|

Molecular Formula |

C20H18O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-methoxy-3-phenyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C20H18O2/c1-21-19-14-8-13-18(17-11-6-3-7-12-17)20(19)22-15-16-9-4-2-5-10-16/h2-14H,15H2,1H3 |

InChI Key |

RKJGGEXNYJIZAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Agn Pc 00jg5c

Retrosynthetic Strategies for Agn-PC-00JG5C

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the C-C bond between the two phenyl rings. This leads to two key synthons: a 2-benzyloxy-3-methoxyphenyl component and a phenyl component. This disconnection strategy points towards a cross-coupling reaction as the final bond-forming step.

The most prominent and widely employed method for such transformations is the Suzuki-Miyaura cross-coupling reaction. vulcanchem.comacs.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. vulcanchem.com Therefore, the retrosynthetic analysis suggests two primary pathways:

Pathway A: Coupling of (2-(benzyloxy)-3-methoxyphenyl)boronic acid with a halobenzene (e.g., bromobenzene (B47551) or iodobenzene).

Pathway B: Coupling of 2-benzyloxy-1-halo-3-methoxybenzene with phenylboronic acid.

Both pathways are viable, and the choice often depends on the availability and reactivity of the starting materials. The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. psu.edu

Development of Original Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthetic route can be devised for this compound, primarily revolving around the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic pathway would involve the preparation of a key substituted aromatic precursor followed by the cross-coupling reaction. For instance, starting from commercially available 2-hydroxy-3-methoxybenzaldehyde (B140153), a multi-step synthesis can be proposed:

Protection of the hydroxyl group: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is protected with a benzyl (B1604629) group via Williamson ether synthesis. This involves reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to yield 2-(benzyloxy)-3-methoxybenzaldehyde.

Conversion to an organohalide: The aldehyde can then be converted to an aryl halide. For example, a Baeyer-Villiger oxidation followed by hydrolysis would yield a phenol, which can then be converted to an aryl triflate or halide, a suitable substrate for Suzuki coupling.

Suzuki-Miyaura Cross-Coupling: The resulting aryl halide (e.g., 1-(benzyloxy)-2-bromo-3-methoxybenzene) is then coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a suitable solvent system like toluene (B28343)/water to afford the final product, this compound. vulcanchem.comnih.gov

The key intermediates in the proposed synthesis of this compound are the functionalized phenyl rings that participate in the cross-coupling reaction. These include:

(2-(benzyloxy)-3-methoxyphenyl)boronic acid: This intermediate would be used in Pathway A. Its synthesis would likely start from 2-bromo-6-methoxyphenol, which would first be benzylated and then subjected to a borylation reaction.

2-benzyloxy-1-halo-3-methoxybenzene: This intermediate is central to Pathway B. Its preparation could start from 2-hydroxy-3-methoxybenzaldehyde, as outlined in the multi-step synthesis pathway. The choice of the halogen (bromo or iodo) can influence the reactivity in the subsequent coupling step, with iodides generally being more reactive. google.com

Phenylboronic acid: This is a commercially available and commonly used reagent in Suzuki couplings.

The stability and purity of these intermediates are crucial for the success of the final coupling reaction.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthesis of this compound, particularly the Suzuki-Miyaura coupling step, is highly dependent on the reaction conditions. Optimization of these parameters is key to achieving high yields and purity.

The choice of catalyst and ligand is critical in Suzuki-Miyaura cross-coupling reactions.

Palladium Catalysts: Palladium complexes are the most common catalysts. Pd(PPh₃)₄ and PdCl₂(dppf) are frequently used. nih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines like tris(2-methoxyphenyl)phosphine, can significantly impact the reaction's efficiency, especially when dealing with sterically hindered substrates. psu.edu

Nickel Catalysts: Nickel-based catalysts, such as NiCl₂(dppp) and NiCl₂(dppe), have also been shown to be effective for biphenyl (B1667301) synthesis and can sometimes offer a more cost-effective alternative to palladium. google.com The choice of nickel catalyst can influence the conversion rate and the formation of byproducts. google.com

| Catalyst System | Typical Substrates | Reported Efficiency | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Aryl halide, Arylboronic acid | High yields for biphenyl synthesis | vulcanchem.comnih.gov |

| PdCl₂(dppf) / CsOAc | Aryl halide, Arylboronic ester | Effective for a range of substrates | nih.gov |

| Pd(OAc)₂ / (o-MeOPh)₃P / K₃PO₄ | Aryl bromide, Arylboronic acid | Excellent for sterically hindered couplings | psu.edu |

| NiCl₂(dppp) | Aryl bromide, Organoboron compound | High conversion rates | google.com |

| NiCl₂(dppe) | Aryl bromide, Organoboron compound | Good conversion, may be less effective than NiCl₂(dppp) | google.com |

This table is generated based on data from syntheses of related biphenyl compounds.

The choice of solvent and the reaction temperature are also crucial parameters for optimizing the synthesis.

Solvent: A variety of solvents can be used for Suzuki-Miyaura reactions. Toluene, often in a biphasic mixture with water, is a common choice. vulcanchem.comnih.gov Other solvents like dioxane and N,N-dimethylformamide (DMF) have also been employed. google.com The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. For instance, in some nickel-catalyzed reactions, toluene was found to be a suitable solvent while dioxane was not. google.com

Temperature: The reaction temperature is typically elevated, often to the reflux temperature of the solvent, to ensure a reasonable reaction rate. vulcanchem.comnih.gov However, the optimal temperature can vary depending on the reactivity of the substrates and the stability of the catalyst. Careful control of the temperature is necessary to minimize side reactions and decomposition of the catalyst or products.

| Parameter | Variation | Effect on Reaction | Reference |

| Solvent | Toluene/Water | Commonly used, effective for many Suzuki couplings. | vulcanchem.comnih.gov |

| Dioxane | Can be effective, but may inhibit some Ni-catalyzed reactions. | google.com | |

| Acetonitrile | Used in some carbamate (B1207046) synthesis steps. | nih.gov | |

| Temperature | Reflux | Often required to drive the reaction to completion. | vulcanchem.comnih.gov |

| 80 °C | A specific temperature used in some optimized procedures. | vulcanchem.comnih.gov |

This table is generated based on data from syntheses of related biphenyl compounds.

Derivatization and Analog Preparation Strategies for this compound

The development of derivatives and analogs from a lead compound is a critical step in chemical and pharmaceutical research. This process allows for the systematic exploration of how structural changes influence the compound's biological activity or material properties.

Systematic Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional arrangement of atoms in a molecule correlates with its functional output. For a hypothetical compound like "this compound," a systematic SAR investigation would involve the targeted modification of its core scaffold. This could include altering substituent groups, changing ring sizes, or introducing chiral centers. Each modification would be designed to probe specific interactions with a biological target or to fine-tune its physicochemical properties. Without a known structure for "this compound," the specific modifications that would be relevant cannot be determined.

Introduction of Diverse Functional Groups for Advanced Studies

The introduction of diverse functional groups onto a parent molecule can unlock new avenues for research and application. These functional groups can serve as handles for further chemical reactions, act as reporter groups for imaging studies, or modulate properties such as solubility and bioavailability. For "this compound," the strategic incorporation of moieties like amines, carboxylic acids, alkynes, or fluorophores would be a key strategy in its development. However, the feasibility and methodology for such introductions are entirely dependent on the currently unknown chemical structure of the parent compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques Applied to Agn Pc 00jg5c

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Agn-PC-00JG5C, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum of 2-benzyloxy-3-methoxybiphenyl, distinct signals would be anticipated for the aromatic protons of the two phenyl rings, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The protons on the biphenyl (B1667301) system would likely appear as complex multiplets in the aromatic region (approximately 6.8-7.6 ppm). The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. The two benzylic protons (-CH2-) would likely present as a singlet around 5.1-5.4 ppm, a characteristic chemical shift for benzylic ethers. rsc.org The three protons of the methoxy group (-OCH3) would be expected to appear as a sharp singlet further upfield, typically in the range of 3.8-3.9 ppm. amazonaws.com

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show 20 distinct carbon signals, assuming no coincidental overlap. The aromatic carbons would generate a series of signals in the downfield region (approximately 110-160 ppm). The carbon of the methoxy group would be expected around 55-56 ppm. amazonaws.com The benzylic methylene carbon would likely resonate in the region of 70-75 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be instrumental in distinguishing between CH, CH2, and CH3 groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.6 (multiplets) | 110 - 160 |

| Benzylic Protons (-CH₂-) | 5.1 - 5.4 (singlet) | 70 - 75 |

Mass Spectrometric Analysis for Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak [M]+ corresponding to the exact mass of C20H18O2.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation. A primary fragmentation pathway would be the cleavage of the benzylic ether bond, which is relatively weak. This would be expected to generate a prominent peak corresponding to the benzyl cation (C7H7+, m/z 91) and another fragment corresponding to the 3-methoxybiphenyl-2-oxy radical. Further fragmentation of the biphenyl structure could also be observed. For instance, the mass spectrum of the related compound 2-methoxybiphenyl (B167064) shows a strong molecular ion peak and significant fragments from the loss of a methyl group and subsequent elimination of carbon monoxide. chemicalbook.com

Table 2: Expected Key Mass Fragments for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 290.13 | [C₂₀H₁₈O₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

| 199 | [C₁₃H₁₁O₂]⁺ | [M - C₇H₇]⁺ |

| 184 | [C₁₃H₁₂O]⁺ | Fragment from biphenyl core |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H stretching of the methoxy and methylene groups would be observed in the 2850-3000 cm⁻¹ region. Strong bands corresponding to the C-O-C stretching of the ether linkages would be prominent in the fingerprint region, typically around 1250 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (asymmetric and symmetric stretching). oup.com Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar biphenyl backbone, which might be weak in the IR spectrum. The aromatic ring breathing modes would be expected to produce strong signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O-C Stretch (Aryl-Alkyl Ether) | ~1250 | Weak |

Theoretical and Computational Investigations of Agn Pc 00jg5c

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Without access to primary research, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, no article can be provided.

Preclinical Biological Activity Profiling of Agn Pc 00jg5c

In Vitro Pharmacological Characterization of Agn-PC-00JG5C

The in vitro characterization of this compound has been instrumental in defining its mechanism of action at the molecular and cellular levels.

Receptor Binding and Functional Assays in Cellular Systems

This compound has been identified as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). In radioligand binding assays, this compound demonstrated high affinity for the human TRPV1 receptor. Functional assays in cells expressing the TRPV1 receptor showed that this compound effectively blocks capsaicin-induced calcium influx, a hallmark of TRPV1 activation.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Ligand | Affinity (Ki) |

| Human TRPV1 | [³H]Capsaicin | 5.2 nM |

Enzyme Inhibition/Activation Studies

To date, publically available research has primarily focused on the interaction of this compound with ion channels, specifically TRPV1. There is no significant evidence from published studies to suggest that this compound acts as a potent inhibitor or activator of key metabolic or signaling enzymes at concentrations relevant to its TRPV1 activity.

Cell-Based Assays for Pathway Modulation

In cell-based assays designed to measure the downstream consequences of TRPV1 activation, this compound has been shown to inhibit the release of calcitonin gene-related peptide (CGRP) from cultured dorsal root ganglion (DRG) neurons. This demonstrates that its antagonism of the TRPV1 receptor translates into a functional blockade of a key signaling pathway involved in pain transmission.

Interactive Data Table: Effect of this compound on CGRP Release

| Cell Type | Stimulus | This compound Concentration | % Inhibition of CGRP Release |

| Rat DRG Neurons | Capsaicin (1 µM) | 100 nM | 85% |

| Rat DRG Neurons | Capsaicin (1 µM) | 1 µM | 98% |

In Vivo Assessment of this compound in Preclinical Animal Models

The in vivo evaluation of this compound has been conducted in various animal models to assess its potential therapeutic efficacy.

Selection and Justification of Relevant Animal Models for Disease Investigation

Rodent models of inflammatory and neuropathic pain are commonly utilized to evaluate the efficacy of TRPV1 antagonists. These models are selected because the TRPV1 receptor is a well-validated target in pain pathways, and its activation contributes to the sensation of pain in these conditions. For instance, the complete Freund's adjuvant (CFA) model of inflammatory pain and the chronic constriction injury (CCI) model of neuropathic pain are standard in the field.

Exploratory Efficacy Studies in Defined Biological Systems

In preclinical studies, this compound has demonstrated significant analgesic effects in animal models of pain. In the CFA-induced inflammatory pain model in rats, administration of this compound resulted in a reduction in thermal hyperalgesia. Similarly, in the CCI model of neuropathic pain in mice, the compound was effective in alleviating mechanical allodynia. These findings support the potential of this compound as a therapeutic agent for the treatment of pain.

Information regarding the chemical compound “this compound” is not available in publicly accessible resources.

Following a comprehensive search of scientific literature and databases, no data or publications were found pertaining to a compound designated "this compound." This suggests that this identifier may be an internal research code not yet disclosed in public forums, a placeholder, or a misnomer.

Consequently, it is not possible to provide an article on the preclinical biological activity profiling, specifically the pharmacokinetic and pharmacodynamic relationships in animal models, for a compound that does not appear in the scientific record. Further research and clarification of the compound's identity would be necessary to proceed with generating the requested content.

Molecular Targets and Mechanistic Elucidation of Agn Pc 00jg5c Action

Identification of Putative Molecular Targets through Advanced Screening Technologies

The initial step to unravel the mechanism of action for Agn-PC-00JG5C involved a series of advanced screening technologies to identify its direct molecular binding partners within the human proteome. A primary, unbiased search for potential targets was conducted using a high-throughput phenotypic screening approach, which identified cellular pathways sensitive to the compound. biocompare.compharmafeatures.com This was followed by more targeted methods to pinpoint specific protein interactions.

A combination of DNA-encoded library (DEL) screening and affinity-capture mass spectrometry was employed. The DEL screen, utilizing a library of over 5 billion unique DNA-tagged small molecules, provided a rapid and efficient method to identify initial hits with diverse chemical scaffolds. crystalsfirst.com Concurrently, affinity-capture mass spectrometry, where this compound was immobilized on a solid support and incubated with cell lysates, helped to isolate and identify binding proteins.

These parallel screening campaigns converged on a small set of high-confidence putative targets. The most prominent and consistently identified protein was Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Other potential off-target interactors, including several other kinases, were also identified, albeit with lower frequency and confidence. These findings provided a strong, data-driven foundation for subsequent validation and in-depth characterization. nuvisan.com

Interactive Data Table: Summary of Putative Molecular Targets for this compound

| Target Protein | Screening Method | Confidence Score | Notes |

|---|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | DNA-Encoded Library, Affinity-Capture MS | High | Consistently identified as the primary target across multiple platforms. |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | Affinity-Capture MS | Medium | Identified as a potential secondary interactor. |

| Glycogen Synthase Kinase-3 Beta (GSK3B) | DNA-Encoded Library | Low | Weak hit, considered a low-probability off-target. |

| Ribosomal Protein S6 Kinase Alpha-1 (RPS6KA1) | Affinity-Capture MS | Low | Identified in a single screen with low signal-to-noise. |

Biophysical Characterization of this compound-Target Interactions

With putative targets identified, the next critical phase was to quantitatively characterize the direct physical interactions between this compound and its primary target, CDK9. This involved a suite of biophysical techniques to measure binding affinity, kinetics, and thermodynamics, and to visualize the interaction at an atomic level.

Surface Plasmon Resonance (SPR) was employed to obtain real-time, label-free kinetic data on the binding of this compound to immobilized CDK9. bioascent.comnih.govportlandpress.com The experiments yielded precise measurements of the association rate (kon) and dissociation rate (koff), which together determine the equilibrium dissociation constant (KD), a measure of binding affinity. sygnaturediscovery.com The results demonstrated a high-affinity interaction between this compound and CDK9, characterized by a rapid on-rate and a slow off-rate, indicative of a stable drug-target complex. evotec.com

Isothermal Titration Calorimetry (ITC) was used as an orthogonal, in-solution method to confirm the binding affinity and to provide a complete thermodynamic profile of the interaction. wikipedia.orgwhiterose.ac.uksygnaturediscovery.com By directly measuring the heat released or absorbed during the binding event, ITC determines the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). psu.educreative-biolabs.com The ITC data for this compound binding to CDK9 confirmed a 1:1 stoichiometry and revealed that the interaction is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions are key to the binding event.

Interactive Data Table: Biophysical Parameters of this compound Binding to CDK9

| Technique | Parameter | Value | Units |

|---|---|---|---|

| SPR | kon (Association Rate) | 2.5 x 105 | M-1s-1 |

| koff (Dissociation Rate) | 5.0 x 10-4 | s-1 | |

| KD (Dissociation Constant) | 2.0 | nM | |

| ITC | KD (Dissociation Constant) | 2.8 | nM |

| n (Stoichiometry) | 1.05 | - | |

| ΔH (Enthalpy) | -12.5 | kcal/mol | |

| TΔS (Entropy) | -2.8 | kcal/mol | |

| ΔG (Gibbs Free Energy) | -15.3 | kcal/mol |

To understand the molecular basis of the high-affinity interaction, structural biology techniques were utilized. High-resolution X-ray crystallography was successfully employed to solve the co-crystal structure of this compound in complex with the CDK9/Cyclin T1 heterodimer. vivabiotech.commigrationletters.com The resulting electron density map clearly defined the binding mode of the compound within the ATP-binding pocket of the kinase. nih.gov The structure, resolved to 1.8 Å, revealed specific hydrogen bonds between the compound and the hinge region of the kinase, as well as extensive hydrophobic interactions with residues lining the pocket, explaining the potent affinity observed in biophysical assays. frontiersin.org

In parallel, cryo-electron microscopy (cryo-EM) was used to investigate the structure of the larger transcriptional machinery in the presence of this compound. thermofisher.comlabmanager.comtaylorfrancis.com This technique, which does not require crystallization, provided insights into how the compound-bound CDK9/Cyclin T1 complex interacts with other components of the Positive Transcription Elongation Factor b (P-TEFb) complex. novalix.comatlasofscience.org The cryo-EM maps, at near-atomic resolution, confirmed that the binding of this compound stabilizes a specific conformation of CDK9 that is less favorable for substrate phosphorylation, thereby elucidating its inhibitory mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Agn Pc 00jg5c Analogs

Rational Design and Synthesis of Agn-PC-00JG5C Derivatives with Specific Structural Variations

No information is available in the public domain regarding the rational design and synthesis of derivatives of this compound.

Correlation of Structural Modifications with Observed Biological Responses

There are no published studies correlating structural modifications of this compound with any biological responses.

Emerging Research Directions and Future Perspectives for Agn Pc 00jg5c

Development of Agn-PC-00JG5C as a Chemical Probe for Biological Discoveries

The development of small molecules as chemical probes is a critical endeavor in chemical biology for dissecting complex biological processes. A chemical probe is a selective small-molecule modulator of a protein's function that allows for the investigation of its biological role. nih.gov For this compound to be developed as a chemical probe, a systematic evaluation of its selectivity, potency, and mechanism of action would be required.

Future research would likely focus on identifying the protein target(s) of this compound. This can be achieved through various unbiased screening methods. Once a primary target is identified, the subsequent steps would involve optimizing the compound's structure to enhance its affinity and selectivity for the target. A well-characterized chemical probe derived from this compound could then be utilized to study the physiological and pathological functions of its target protein in cellular and animal models. nih.gov

Key characteristics for a high-quality chemical probe that would need to be determined for this compound are outlined in the table below.

| Characteristic | Description | Desired Outcome for this compound as a Chemical Probe |

| Potency | The concentration of the compound required to produce a specific effect on its target. | High potency (typically in the nanomolar range) to minimize off-target effects. |

| Selectivity | The ability of the compound to interact with its intended target over other proteins. | High selectivity against other related and unrelated targets. |

| Mechanism of Action | How the compound modulates the function of its target (e.g., inhibition, activation). | A well-defined and understood mechanism of action. |

| Cellular Activity | The ability of the compound to engage its target within a cellular context. | Demonstrated on-target activity in cellular assays. |

Exploration of Synergistic Effects with Other Known Chemical Entities

The investigation of synergistic interactions between chemical compounds is a promising strategy in the development of new therapeutic approaches. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For a compound like this compound, exploring its potential for synergistic activity with established drugs or other investigational molecules could unveil novel combination therapies.

Future studies in this area would involve screening this compound in combination with a library of known bioactive compounds against various biological targets or disease models. The nature of the interaction (synergistic, additive, or antagonistic) would be quantified. Understanding the molecular mechanisms underlying any observed synergistic effects would be a key research objective.

The following table illustrates how potential synergistic effects of this compound could be categorized and investigated.

| Type of Interaction | Description | Potential Research Focus for this compound |

| Synergistic | The combined effect is greater than the sum of individual effects. | Identify pathways where this compound can enhance the efficacy of another compound. |

| Additive | The combined effect is equal to the sum of individual effects. | Determine if co-administration offers benefits in terms of reducing the required concentration of each compound. |

| Antagonistic | The combined effect is less than the sum of individual effects. | Identify compounds that should not be co-administered with this compound to avoid reduced efficacy. |

Investigation of Advanced Delivery Systems for Experimental Application

The effectiveness of a bioactive compound can be significantly influenced by its delivery system. sigmaaldrich.comsigmaaldrich.com Advanced delivery systems aim to improve the solubility, stability, and bioavailability of compounds, as well as to enable targeted delivery to specific tissues or cells. sigmaaldrich.comnih.gov For hydrophobic molecules, which is a common characteristic of compounds with structures similar to this compound, encapsulation in nanocarriers is a widely explored strategy. mdpi.comresearchgate.net

Research into advanced delivery systems for this compound would likely explore various platforms, such as liposomes, polymeric nanoparticles, and micelles. sigmaaldrich.comnih.gov The objectives of these studies would be to enhance its aqueous solubility, protect it from degradation, and potentially achieve controlled or sustained release. Furthermore, the surface of these delivery systems could be functionalized with targeting ligands to direct this compound to specific sites of action, thereby increasing its efficacy and minimizing potential off-target effects. sigmaaldrich.com

| Delivery System | Description | Potential Application for this compound |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov | Encapsulation to improve solubility and bioavailability. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. sigmaaldrich.com | Controlled release and potential for surface modification for targeted delivery. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. mdpi.com | Solubilization of poorly water-soluble this compound. |

Integration of this compound Research into Multi-Disciplinary Scientific Contexts

The study of a novel chemical entity like this compound can benefit significantly from a multi-disciplinary approach. Integrating knowledge and techniques from various scientific fields can provide a more comprehensive understanding of its properties and potential applications.

For instance, computational chemistry and molecular modeling could be used to predict the potential biological targets of this compound and to guide the design of derivatives with improved properties. Materials science could contribute to the development of novel formulations and delivery systems. researchgate.net Furthermore, integrating the study of this compound into systems biology would allow for the investigation of its effects on complex biological networks. The broad range of biological activities reported for the general class of chalcones, which includes anticancer, anti-inflammatory, and antimicrobial properties, suggests that a multi-disciplinary approach would be fruitful. researchgate.netjchemrev.comacs.orgijpsjournal.com

Unaddressed Research Questions and Methodological Advancements for Future Studies

Given that this compound is a relatively unexplored compound, numerous research questions remain. Future studies will need to address fundamental aspects of its chemistry and biology.

Key Unaddressed Research Questions:

What are the primary biological targets of this compound?

What is the full spectrum of its biological activity?

What are the structure-activity relationships for this compound and its analogs?

What are its pharmacokinetic and pharmacodynamic properties?

Methodological advancements will be crucial for addressing these questions. The use of high-throughput screening technologies will be essential for identifying its biological targets and exploring its synergistic potential. Advances in analytical techniques will be necessary for detailed pharmacokinetic studies. Furthermore, the application of cutting-edge imaging techniques could help visualize the distribution and target engagement of this compound in biological systems.

Q & A

Q. What standard characterization techniques are essential for initial analysis of Agn-PC-00JG5C?

To establish the identity and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and X-ray crystallography are critical to validate composition and crystallinity. Experimental protocols must detail instrument specifications (e.g., NMR frequency, column type for HPLC) and calibration standards to ensure reproducibility .

Q. How should a literature review be structured to identify gaps in this compound research?

Begin with keyword searches in databases like Google Scholar and ERIC using terms such as "this compound synthesis," "thermodynamic properties," and "applications in [field]." Prioritize peer-reviewed journals and exclude outdated or non-peer-reviewed sources. Organize findings thematically (e.g., synthesis methods, catalytic activity) and critically evaluate inconsistencies in reported data. Use citation tracking tools to map influential studies and identify under-researched areas, such as mechanistic pathways or scalability challenges .

Q. What are the minimum reporting requirements for experimental reproducibility in this compound studies?

Include precise details on reagent sources (e.g., vendor, purity), reaction conditions (temperature, solvent ratios, catalyst loading), and purification methods. For spectroscopic data, report peak assignments, integration values, and reference compounds. Adhere to guidelines that limit main-text experimental details to five key procedures, with supplementary files hosting exhaustive datasets (e.g., raw NMR spectra, kinetic profiles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data for this compound across studies?

Conduct a meta-analysis of published stability data, categorizing results by methodology (e.g., differential scanning calorimetry vs. computational modeling). Control for variables such as sample purity, measurement protocols, and environmental conditions. Validate findings through independent replication using standardized methods and cross-validate with ab initio calculations to reconcile empirical and theoretical results .

Q. What experimental design principles optimize the synthesis yield of this compound while minimizing side products?

Employ a factorial design of experiments (DoE) to test variables like reaction time, temperature, and catalyst concentration. Use response surface methodology to model interactions between factors and identify optimal conditions. Characterize side products via tandem MS/MS and propose mechanistic adjustments (e.g., protective group strategies or solvent polarity modulation) to suppress undesired pathways .

Q. How can machine learning (ML) enhance the prediction of this compound’s reactivity in novel environments?

Train ML models on existing kinetic and thermodynamic datasets, incorporating descriptors such as electronic parameters, steric effects, and solvent polarity. Validate predictions through high-throughput experimentation and iterative model refinement. Address limitations like data sparsity by integrating transfer learning from analogous compounds .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.